molecular formula C12H12N6 B7818319 N6-Benzyl-9H-purine-2,6-diamine

N6-Benzyl-9H-purine-2,6-diamine

Cat. No.: B7818319
M. Wt: 240.26 g/mol
InChI Key: XSSREOLCRTWEPI-UHFFFAOYSA-N
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Description

N6-Benzyl-9H-purine-2,6-diamine, also known as 6-benzylaminopurine, is a synthetic cytokinin that plays a crucial role in plant growth and development. It is a derivative of adenine, a purine base, and is characterized by the presence of a benzyl group attached to the nitrogen atom at the sixth position of the purine ring. This compound is widely used in agricultural and horticultural practices to promote cell division, growth, and differentiation in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzyl-9H-purine-2,6-diamine typically involves the alkylation of 6-chloropurine with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and improve yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N6-Benzyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted purine compounds .

Scientific Research Applications

Mechanism of Action

N6-Benzyl-9H-purine-2,6-diamine exerts its effects by mimicking natural cytokinins, which are plant hormones that regulate cell division and growth. It binds to cytokinin receptors in plant cells, activating signal transduction pathways that lead to increased cell proliferation and differentiation. The compound also influences the expression of genes involved in cell cycle regulation and stress responses .

Comparison with Similar Compounds

Similar Compounds

    6-Furfurylaminopurine (Kinetin): Another synthetic cytokinin with similar growth-promoting effects.

    N6-(Δ2-Isopentenyl)adenine (2iP): A naturally occurring cytokinin with a different side chain structure.

    Zeatin: A naturally occurring cytokinin found in plants.

Uniqueness

N6-Benzyl-9H-purine-2,6-diamine is unique due to its high stability and effectiveness in promoting plant growth compared to other cytokinins. Its benzyl group provides enhanced binding affinity to cytokinin receptors, making it a potent growth regulator .

Properties

IUPAC Name

6-N-benzyl-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSREOLCRTWEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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